L-Glutaminyl-L-asparagine
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Overview
Description
L-Glutaminyl-L-asparagine is a dipeptide composed of the amino acids L-glutamine and L-asparagine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and food science. This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaminyl-L-asparagine typically involves the coupling of L-glutamine and L-asparagine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using specific enzymes like asparaginase and glutaminase. These enzymes catalyze the formation of the dipeptide under controlled conditions, ensuring high yield and purity. The process involves the use of bioreactors and optimized fermentation conditions to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: L-Glutaminyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-glutamine and L-asparagine can be hydrolyzed by proteolytic enzymes, resulting in the formation of the individual amino acids.
Deamidation: The amide groups in L-glutamine and L-asparagine can undergo deamidation to form glutamic acid and aspartic acid, respectively.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or chymotrypsin in aqueous buffer solutions.
Deamidation: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed:
Hydrolysis: L-glutamine and L-asparagine.
Deamidation: Glutamic acid and aspartic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the dipeptide.
Scientific Research Applications
L-Glutaminyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular metabolism and protein synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its involvement in amino acid metabolism.
Industry: Utilized in the food industry as a flavor enhancer and in the production of protein supplements.
Mechanism of Action
L-Glutaminyl-L-asparagine can be compared with other dipeptides like L-Alanyl-L-glutamine and L-Glutaminyl-L-glutamate:
L-Alanyl-L-glutamine: Known for its stability and use in parenteral nutrition.
L-Glutaminyl-L-glutamate: Studied for its role in neurotransmission and brain function.
Uniqueness: this compound is unique due to its specific combination of L-glutamine and L-asparagine, which imparts distinct biochemical properties and potential therapeutic applications.
Comparison with Similar Compounds
- L-Alanyl-L-glutamine
- L-Glutaminyl-L-glutamate
- L-Asparaginyl-L-glutamine
Properties
CAS No. |
14608-79-8 |
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Molecular Formula |
C9H16N4O5 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(1-2-6(11)14)8(16)13-5(9(17)18)3-7(12)15/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
InChI Key |
DXJZITDUDUPINW-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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